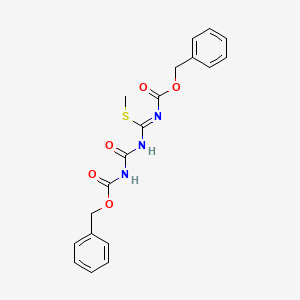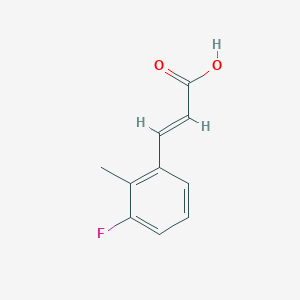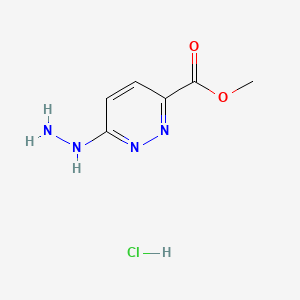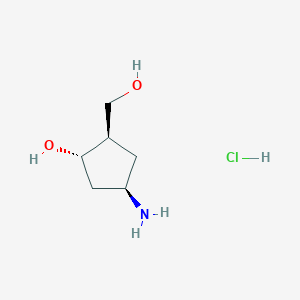
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol, also known as 1α,3β-SCD, is a naturally occurring triterpene alcohol found in the plant family Sapotaceae. It is a naturally occurring compound found in the leaves, bark, and fruit of various species of plants. It has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The compound has been isolated and identified from various sources, such as the leaves of the plant Sapotaceae, the bark of the tree Acacia catechu, and the fruit of the plant Terminalia catappa.
Detaillierte Synthesemethode
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "Cholesterol", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydrox
Wirkmechanismus
The mechanism of action of 1α,3β-SCD is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 1α,3β-SCD has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. Furthermore, 1α,3β-SCD has been shown to inhibit the activity of the enzyme caspase-3, which is involved in apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
1α,3β-SCD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1α,3β-SCD has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1α,3β-SCD has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases. Furthermore, 1α,3β-SCD has been shown to have anti-cancer properties, and may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1α,3β-SCD has several advantages for use in laboratory experiments. First, it is a naturally occurring compound, which makes it easier to obtain and use in experiments. Additionally, 1α,3β-SCD is relatively stable, and can be stored for long periods of time without degradation. Furthermore, 1α,3β-SCD is non-toxic, which makes it safe to use in experiments.
However, there are some limitations to using 1α,3β-SCD in laboratory experiments. First, it is a relatively expensive compound, which can make it difficult to obtain in large quantities. Additionally, 1α,3β-SCD is not soluble in water, which can make it difficult to use in aqueous solutions. Furthermore, 1α,3β-SCD is not very soluble in organic solvents, which can make it difficult to use in organic reactions.
Zukünftige Richtungen
1α,3β-SCD is a promising compound with potential therapeutic applications. However, there is still much to be learned about the compound and its potential uses. Future research should focus on further elucidating the mechanism of action of 1α,3β-SCD and its potential therapeutic applications. Additionally, further research should focus on optimizing the synthesis of 1α,3β-SCD, as well as developing new methods for its synthesis. Furthermore, further studies should focus on the
Wissenschaftliche Forschungsanwendungen
1α,3β-SCD has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 1α,3β-SCD has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1α,3β-SCD has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases. Furthermore, 1α,3β-SCD has been shown to have anti-cancer properties, and may be useful in the treatment of cancer.
Eigenschaften
CAS-Nummer |
134458-49-4 |
|---|---|
Produktname |
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol |
Molekularformel |
C₂₇H₄₂O₃ |
Molekulargewicht |
414.62 |
Synonyme |
(1R,3S)-5-[2-[(1R,3aR,7aR)-2,3,3a,6,7,7a-Hexahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-1H-inden-4-yl]ethynyl]-4-methyl-4-cyclohexene-1,3-diol; (1R)-5-(((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



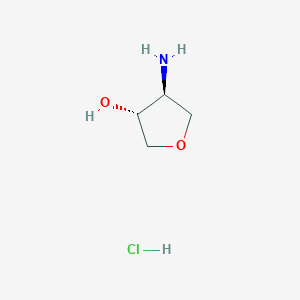
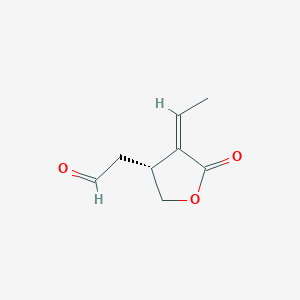
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
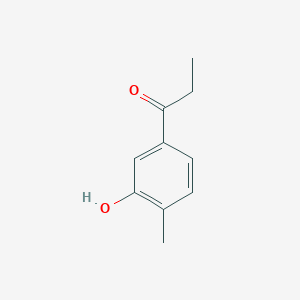
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)
